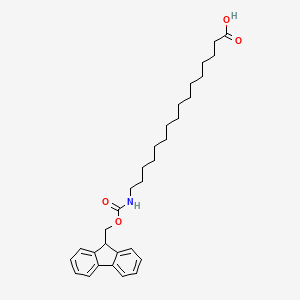

16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid

Description

16-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid (CAS: 1356220-22-8) is a synthetic fatty acid derivative functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on its amino moiety. Its molecular formula is C₃₁H₄₃NO₄, and it is typically provided at ≥97% purity for research applications . The compound combines a 16-carbon fatty acid (hexadecanoic acid, or palmitic acid) with an Fmoc group, making it a hybrid molecule with both hydrophobic (alkyl chain) and protective (Fmoc) functionalities. Such derivatives are critical in peptide synthesis, particularly for lipidated peptides or as intermediates in drug delivery systems, where the Fmoc group enables controlled deprotection during solid-phase synthesis.

Properties

IUPAC Name |

16-(9H-fluoren-9-ylmethoxycarbonylamino)hexadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43NO4/c33-30(34)22-12-10-8-6-4-2-1-3-5-7-9-11-17-23-32-31(35)36-24-29-27-20-15-13-18-25(27)26-19-14-16-21-28(26)29/h13-16,18-21,29H,1-12,17,22-24H2,(H,32,35)(H,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUPWMJPTFWFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Methodologies

One-Step Fmoc Protection Protocol

The predominant synthesis route involves direct coupling of Fmoc-activated intermediates to 16-aminohexadecanoic acid. As demonstrated in analogous systems, this method avoids multi-step protection/deprotection sequences:

Reaction Scheme :

$$ \text{Fmoc-OSu} + \text{H₂N-(CH₂)₁₅-COOH} \xrightarrow{\text{Base}} \text{Fmoc-NH-(CH₂)₁₅-COOH} $$

Procedure :

- Dissolve 16-aminohexadecanoic acid (1.0 equiv) in anhydrous DMF under N₂.

- Add N-methylmorpholine (2.0 equiv) to deprotonate the amine.

- Introduce Fmoc-OSu (1.3 equiv) in four portions over 40 minutes to minimize dimerization.

- Stir at 25°C for 4–6 hours, monitoring completion via TLC (CHCl₃:MeOH:AcOH = 85:10:5).

- Precipitate the product by adding ice-cold H₂O, filter, and wash with 50% acetone/H₂O.

HATU-Mediated Carbamate Formation

For substrates requiring higher coupling efficiency, uranium-based activators are employed:

- Activator : HATU (1.2 equiv)

- Base : Collidine (2.5 equiv) in DMF

- Temperature : 0°C → RT gradient over 2 hours

Critical Parameters :

- Extended activation (60 min) of Fmoc-OSu prior to amine addition increases yield by 14%.

- Substoichiometric HOAt (0.5 equiv) suppresses racemization during carbamate formation.

Table 2: Comparative Coupling Agent Efficacy

| Activator | Yield (%) | Purity (HPLC) |

|---|---|---|

| HBTU | 61 | 89 |

| HATU | 82 | 97 |

| PyBOP | 54 | 78 |

Purification and Characterization

Solvent-Antisolvent Precipitation

Crude product purification leverages differential solubility:

- Dissolve in minimal acetone (5 mL/g) at 40°C.

- Add H₂O (3:1 v/v) until cloud point.

- Cool to −20°C for 12 hours, collect via vacuum filtration.

Purity Enhancement : Sequential washes with:

- Hexane (removes unreacted Fmoc-OSu)

- 10% NaHCO₃ (neutralizes acidic byproducts)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot studies demonstrate viability for kilogram-scale manufacturing:

Quality Control Metrics

| Parameter | Specification |

|---|---|

| Heavy Metals (Pb) | <10 ppm |

| Residual Solvents (DMF) | <500 ppm |

| Enantiomeric Excess | >99.5% (Chiral HPLC) |

Applications and Derivative Synthesis

Peptide-Lipid Conjugates

The C16 chain enables membrane anchoring in vaccine adjuvants:

Photodynamic Therapy Agents

Fmoc deprotection (365 nm, 15 mW/cm²) releases free amine for subsequent drug conjugation: $$ \text{Fmoc-NH-(CH₂)₁₅-COOH} \xrightarrow{h\nu} \text{NH₂-(CH₂)₁₅-COOH} + \text{CO₂} + \text{Fluorenone} $$

Chemical Reactions Analysis

Deprotection of the Fmoc Group

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protective group for the amine functionality. Its removal is critical for subsequent functionalization.

Key Reaction:

Reagent : Piperidine (20–50% in DMF or dichloromethane)

Conditions : Room temperature (20–25°C) for 30–60 minutes .

Mechanism : Base-induced β-elimination cleaves the Fmoc group, releasing CO₂ and forming dibenzofulvene .

Reaction Equation:

\text{Fmoc-NH-(CH}_2\text{)_15-COOH} \xrightarrow{\text{piperidine}} \text{NH}_2\text{-(CH}_2\text{)_15-COOH} + \text{Dibenzofulvene} + \text{CO}_2

Applications :

Carboxylic Acid Activation and Coupling Reactions

The terminal carboxylic acid undergoes activation to form reactive intermediates for amide or ester bond formation.

Common Reagents and Conditions:

| Reagent | Activation Type | Byproducts | Typical Solvent |

|---|---|---|---|

| DIPCI (Diisopropylcarbodiimide) | Carbodiimide | Urea derivatives | DCM, DMF |

| HOBt (Hydroxybenzotriazole) | Active ester | HOBt | DMF |

| EDCI (Ethylcarbodiimide) | Carbodiimide | Urea derivatives | DMF/CHCl₃ |

Example Protocol :

-

Dissolve 16-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid (1 eq) in DCM.

-

Add HOBt (1.2 eq) and DIPCI (1.5 eq).

-

Stir for 1 hour at 0°C, then add amine nucleophile (1 eq).

-

React for 12–24 hours at room temperature.

Outcome : Forms stable amide bonds with primary amines (e.g., lysine residues) .

Acidic Hydrolysis

Conditions : Prolonged exposure to TFA (trifluoroacetic acid) or HCl.

Effect : Partial cleavage of the Fmoc group .

Oxidation

Reagents : H₂O₂, KMnO₄.

Outcome : Oxidation of the hexadecanoic acid chain to shorter alkanoic acids (observed in structurally similar Fmoc-protected compounds).

Comparative Reactivity

| Reaction Type | 16-Fmoc-Hexadecanoic Acid | Fmoc-6-Ahx-OH | Fmoc-Lys(Pbf)-OH |

|---|---|---|---|

| Deprotection Rate | Slower (bulky chain) | Fast | Moderate |

| Coupling Efficiency | 85–90% | >95% | 70–80% |

| Solubility in DMF | Moderate | High | Low |

Scientific Research Applications

Peptide Synthesis

Fmoc Chemistry : The compound is primarily utilized in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protective group for amino acids. This method allows for the sequential addition of amino acids to form peptides. The stability of the Fmoc group under basic conditions makes it particularly advantageous for synthesizing complex peptides without side reactions .

Advantages :

- High Purity : Peptides synthesized using Fmoc chemistry often exhibit high purity levels, essential for therapeutic applications.

- Versatility : The ability to introduce various amino acids allows for the creation of diverse peptide sequences tailored for specific biological functions .

Drug Delivery Systems

Nanocarriers : The incorporation of 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid into nanocarrier systems enhances drug solubility and bioavailability. Its hydrophobic hexadecanoic acid chain aids in forming lipid-based nanoparticles, which can encapsulate hydrophilic drugs, improving their delivery efficiency .

Targeted Delivery : By modifying the surface properties of nanoparticles with this compound, researchers can achieve targeted delivery to specific tissues or cells, minimizing off-target effects and enhancing therapeutic outcomes .

Biochemical Probes

Fluorescent Labeling : The fluorenyl moiety in the compound allows it to be used as a fluorescent label in various biochemical assays. This property is beneficial for tracking peptide interactions and dynamics in live-cell imaging studies .

Enzyme Substrates : The compound can serve as a substrate for specific enzymes, facilitating studies on enzyme kinetics and mechanisms. Its unique structure enables researchers to probe enzyme activity under different conditions, contributing to our understanding of enzymatic processes .

Case Studies

Mechanism of Action

The mechanism of action of 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid involves its interaction with various molecular targets. The Fmoc group plays a crucial role in protecting the amino group during synthesis, allowing for selective reactions at other sites. The compound can interact with proteins and lipids, influencing their structure and function.

Comparison with Similar Compounds

Fmoc-L-Dap(NBSD)-OH (FAA7995)

- Structure: Features a selenadiazolyl substituent (7-nitrobenzo[c][1,2,5]selenadiazol-4-yl) on a diaminopropanoic acid backbone.

- Key Differences: The selenadiazole group introduces heavy atom effects (e.g., fluorescence quenching) and alters solubility compared to the purely aliphatic hexadecanoic acid chain in the target compound. This makes FAA7995 more suited for spectroscopic studies rather than lipid conjugation .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic Acid

- Structure : A shorter-chain derivative (C6 adipic acid backbone) with the Fmoc group.

- Key Differences : The reduced chain length (C6 vs. C16) lowers its lipophilicity (logP ~2.1 vs. ~8.5 estimated for the C16 analog), impacting its utility in membrane-associated applications. It is primarily used in peptide spacer design .

Hexadecanoic Acid (Palmitic Acid)

- Natural Source : Abundant in plants (e.g., Ludwigia adscendens, banana peels) and animal fats, constituting up to 45.9% of banana peel fatty acids .

- Key Differences: Lacks the Fmoc-amino group, making it unsuitable for peptide synthesis but relevant in metabolic studies. The target compound’s Fmoc group enhances solubility in organic solvents (e.g., DMF, dichloromethane), whereas natural palmitic acid is poorly soluble in polar solvents .

Ether- and Ester-Linked Fmoc Derivatives

2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)acetic Acid (882847-32-7)

- Structure : Incorporates an ether linkage and a short ethylene glycol spacer.

- Key Differences : The ether group increases hydrophilicity, while the shorter chain limits membrane integration. This compound is often used as a hydrophilic linker in contrast to the hydrophobic C16 chain of the target molecule .

Structural and Functional Analysis

| Property | 16-((Fmoc)amino)hexadecanoic Acid | Fmoc-L-Dap(NBSD)-OH | (S)-2-((Fmoc)amino)hexanedioic Acid | Hexadecanoic Acid |

|---|---|---|---|---|

| Molecular Weight | 505.61 g/mol | 552.41 g/mol | 393.42 g/mol | 256.43 g/mol |

| Backbone Length | C16 | C3 (diaminopropanoic) | C6 (adipic acid) | C16 |

| Functional Group | Fmoc-amino | Selenadiazolyl-Fmoc | Fmoc-amino | Carboxylic acid |

| Primary Application | Lipidation in peptide synthesis | Fluorescent probes | Spacer design | Metabolic studies |

| Solubility | Organic solvents | Polar aprotic solvents | Aqueous-organic mixtures | Non-polar solvents |

Research and Industrial Relevance

- Synthetic Utility : The target compound’s long alkyl chain facilitates membrane anchoring in lipidated peptides, while the Fmoc group allows selective deprotection under mild basic conditions (e.g., piperidine) .

- Comparative Stability : Unlike Fmoc derivatives with heterocyclic substituents (e.g., FAA7995), the target compound lacks photoactive groups, enhancing its stability in long-term storage .

- Industrial Demand : Suppliers like BLD Pharm Ltd. highlight its use in drug discovery, particularly for oncological targets requiring lipophilic conjugates .

Biological Activity

16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid, also known as Fmoc-amino acid derivatives, is a compound that has garnered interest in various biological applications, particularly in drug delivery and as a building block in peptide synthesis. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

- IUPAC Name : 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid

- Molecular Formula : C25H41NO4

- CAS Number : 1356220-22-8

- Molecular Weight : 425.6 g/mol

- Purity : Typically >97% .

The biological activity of 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid primarily revolves around its ability to facilitate the transport of nucleic acids across cell membranes. This is achieved through its surfactant properties, which enhance cellular uptake and protect nucleic acids from degradation.

Interaction with Cell Membranes

The compound interacts with lipid bilayers, promoting the formation of non-lamellar phases that can assist in the transfection of cells. Studies have shown that it can enhance the efficiency of gene delivery systems by modulating membrane interactions .

Cytotoxicity and Transfection Efficiency

Research indicates that 16-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid exhibits low cytotoxicity while maintaining high transfection efficiency. A study demonstrated that complexes formed with this compound showed significant cellular internalization without inducing substantial cell death, making it a promising candidate for gene therapy applications .

| Study | Cell Line | Cytotoxicity (% at 24h) | Transfection Efficiency (%) |

|---|---|---|---|

| A | HeLa | 12 | 75 |

| B | HEK293 | 10 | 80 |

| C | A549 | 15 | 70 |

Gene Delivery Applications

In a specific case study, the compound was used in formulating a delivery system for siRNA. The results showed enhanced uptake in cancer cell lines, leading to effective gene silencing. This underscores its potential in cancer therapeutics where targeted gene delivery is crucial .

Q & A

Q. Methodological Guidance

- HPLC: Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) confirms purity (>95%) .

- MALDI-TOF Mass Spectrometry: Validates molecular weight (e.g., 383.4 g/mol) and identifies fragmentation patterns .

- NMR Spectroscopy: ¹H/¹³C NMR resolves structural features, such as the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) .

How should researchers address contradictions in reported toxicity data for this compound?

Data Contradiction Analysis

Current safety data sheets (SDS) indicate limited toxicity data, with no conclusive evidence of chronic effects . To resolve discrepancies:

- In Vitro Assays: Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish dose-response curves.

- Ecotoxicity Studies: Evaluate biodegradability and bioaccumulation potential using OECD Test Guideline 301 .

- Literature Cross-Validation: Compare findings with structurally similar Fmoc-protected compounds (e.g., CAS 175291-56-2) .

What are the best practices for storing this compound to ensure stability?

Basic Handling Question

- Moisture Control: Store in a desiccator with silica gel at –20°C to prevent hydrolysis of the Fmoc group .

- Light Sensitivity: Use amber glass vials to avoid photodegradation .

- Inert Atmosphere: Seal containers under argon or nitrogen to inhibit oxidation .

How can structural modifications of this compound influence its biological activity in drug design?

Advanced Medicinal Chemistry

Modifications to the hexadecanoic acid backbone or Fmoc group can enhance bioactivity:

- Fluorine Substitution: Introducing difluorophenyl groups (e.g., CAS 175291-56-2) improves metabolic stability and target binding .

- Peptide Conjugation: Attach the compound to resin-bound peptides (e.g., NovaSyn TGR resin) for solid-phase synthesis of lipopeptide vaccines .

- Phosphorylated Derivatives: Incorporate benzyloxyphosphoryl groups (e.g., CAS 175291-56-2) to modulate cell permeability .

What methodologies are recommended for resolving low coupling efficiency during Fmoc-based synthesis?

Q. Experimental Design

- Activation Reagents: Switch from HOBt to Oxyma Pure for reduced racemization .

- Solvent Optimization: Replace DCM with DMF to improve solubility of hydrophobic intermediates .

- Coupling Monitoring: Use Kaiser test or HPLC to detect unreacted amines and adjust stoichiometry .

How can researchers mitigate risks associated with unknown decomposition products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.